molecular formula C14H9FO4 B6369473 2-(5-Carboxy-2-fluorophenyl)benzoic acid CAS No. 1261911-21-0

2-(5-Carboxy-2-fluorophenyl)benzoic acid

Cat. No.: B6369473
CAS No.: 1261911-21-0
M. Wt: 260.22 g/mol
InChI Key: RJMNBSZDRPJPPE-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a carboxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxy-2-fluorophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Oxidative Addition: The aryl halide reacts with a palladium catalyst to form a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product and regenerates the palladium catalyst.

Common reagents for this reaction include aryl halides, boronic acids, and palladium catalysts. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes selecting appropriate catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxy-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylate salts, alcohol derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and binding affinity with various targets.

Comparison with Similar Compounds

2-(5-Carboxy-2-fluorophenyl)benzoic acid can be compared with other similar compounds, such as:

  • 2-(5-Carboxy-2-chlorophenyl)benzoic acid
  • 2-(5-Carboxy-2-bromophenyl)benzoic acid
  • 2-(5-Carboxy-2-iodophenyl)benzoic acid

These compounds share similar structures but differ in their halogen substituents. The presence of different halogens affects their chemical reactivity and physical properties. For example, the fluorine derivative is more electronegative and has a smaller atomic radius compared to chlorine, bromine, and iodine derivatives.

Properties

IUPAC Name

3-(2-carboxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-5-8(13(16)17)7-11(12)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMNBSZDRPJPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683332
Record name 6'-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-21-0
Record name 6'-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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